6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Description
The compound 6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is a fused heterocyclic molecule featuring a thiazolo[4,5-d]pyrimidine core. Key structural attributes include:
- Thiazolo[4,5-d]pyrimidine scaffold: A bicyclic system where a thiazole ring (sulfur and nitrogen-containing heterocycle) is fused to a pyrimidine ring (six-membered ring with two nitrogen atoms) at positions 4 and 3. This arrangement differs from other thiazolo-pyrimidine isomers (e.g., thiazolo[3,2-a]pyrimidine in –10) in the connectivity and spatial orientation of the fused rings .
- Substituents: A 7-oxo group (keto functionality) at position 7, which may influence hydrogen bonding and electronic properties. A carbamoylmethyl group at position 6, substituted with a 2,6-dimethylphenyl moiety.
Properties
IUPAC Name |
6-[2-(2,6-dimethylanilino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-8-4-3-5-9(2)11(8)19-10(22)6-21-7-18-12-13(15(17)23)20-25-14(12)16(21)24/h3-5,7H,6H2,1-2H3,(H2,17,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFNDDWMRKOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazolo[4,5-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 2,6-dimethylphenyl group is usually accomplished via carbamoylation reactions, where the 2,6-dimethylphenyl isocyanate reacts with the intermediate compound. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives
–10 describes ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, which shares a thiazolo-pyrimidine core but differs in:
- Fused ring system : The thiazolo[3,2-a]pyrimidine scaffold (vs. thiazolo[4,5-d]pyrimidine in the target compound) alters nitrogen/sulfur positioning and ring puckering, as observed in crystallographic studies (flattened boat conformation in –10) .
- Substituents :
- Ester vs. carboxamide : The 6-carboxylate ester in –10 reduces hydrogen-bonding capacity compared to the target compound’s 3-carboxamide group.
- Benzylidene vs. dimethylphenylcarbamoylmethyl : The 2,4,6-trimethoxybenzylidene group in –10 introduces methoxy substituents, enhancing electron-donating effects, while the target’s 2,6-dimethylphenylcarbamoylmethyl group provides steric hindrance and lipophilicity .
Triazolo[4,3-a]pyrimidine Derivatives
reports ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate. Key distinctions include:
- Triazole vs.
- Hydroxyphenyl substituent: The 2-hydroxyphenyl group in introduces a phenolic hydroxyl, enabling pH-dependent solubility and antioxidant activity, absent in the target compound .
Thiadiazolo[3,2-a]pyrimidine Derivatives
discusses thiadiazolo[3,2-a]pyrimidines, which replace the thiazole sulfur with a thiadiazole ring (two sulfur atoms).
Spectral and Crystallographic Comparisons
Infrared (IR) Spectroscopy
- Target compound : Expected peaks include N–H stretches (carboxamide, ~3300 cm⁻¹) and C=O stretches (7-oxo, ~1660–1700 cm⁻¹).
- : Shows C=O (ester) at 1666 cm⁻¹ and O–H (phenolic) at 3425 cm⁻¹, highlighting functional group differences .
- –10 : C=O (ester) at ~1700 cm⁻¹ and absence of N–H stretches due to ester dominance .
NMR Data
- Target compound : Anticipated signals include aromatic protons (2,6-dimethylphenyl), carboxamide NH, and methyl groups.
- : Aromatic protons (14H, δ 6.99–8.12) and ester OCH2CH3 (δ 1.23, 4.14) .
- –10 : Trimethoxybenzylidene protons (δ 3–5 ppm for methoxy groups) and thiazolo-pyrimidine protons (δ 5.37 for pyrimidine-H) .
Crystallography
–10 provides a monoclinic crystal system (P21/n) with a dihedral angle of 80.94° between the thiazolo-pyrimidine and benzene rings. This contrasts with the target compound’s unknown packing but suggests similar steric interactions due to bulky substituents .
Biological Activity
6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide (CAS Number: 1251609-96-7) is a synthetic compound belonging to the thiazolo-pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore its biological activity based on diverse research findings and case studies.
- Molecular Formula : C₁₆H₁₅N₅O₃S
- Molecular Weight : 357.4 g/mol
- Structure : The compound features a thiazolo-pyrimidine core with a carbamoyl group attached to a dimethylphenyl moiety.
Biological Activity Overview
Research indicates that compounds in the thiazolo-pyrimidine class exhibit various biological activities, including:
- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Demonstrated efficacy in reducing cell viability in various cancer cell lines.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related thiazole derivatives. For example, compounds similar to this compound have shown significant activity against resistant strains of Staphylococcus aureus and Enterococcus faecium .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus (MRSA) | 0.25 µg/mL |
| Compound B | E. faecium (VRE) | 0.5 µg/mL |
| 6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo... | E. coli | Not reported |
Anticancer Activity
The anticancer properties of thiazolo-pyrimidines have been investigated in several studies. For instance, derivatives have been tested against human colorectal cancer (Caco-2) and lung cancer (A549) cell lines. Results showed that certain modifications on the thiazole ring significantly enhanced anticancer activity .
Table 2: Anticancer Activity Against Caco-2 and A549 Cell Lines
| Compound | Cell Line | % Viability Reduction |
|---|---|---|
| Compound C | Caco-2 | 39.8% |
| Compound D | A549 | 31.9% |
| 6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo... | Caco-2 | Not specified |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in microbial growth or cancer cell proliferation. For instance, some thiazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis or to induce apoptosis in cancer cells through modulation of signaling pathways .
Case Studies
- Antimicrobial Efficacy Study : In a recent study focusing on the synthesis and testing of thiazole derivatives, several compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the role of structural modifications in enhancing efficacy against resistant strains .
- Anticancer Screening : Another study evaluated various thiazole derivatives for their anticancer properties against different cell lines. The results indicated that specific substitutions on the thiazole ring could significantly increase cytotoxicity against colorectal cancer cells while maintaining lower toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
